(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine

Voltage-gated sodium channel Pain Medicinal chemistry

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1256786-33-0) is a disubstituted pyridine building block that carries a chlorine atom at the 6‑position and a trifluoromethyl group at the 3‑position of the pyridine ring, with a primary aminomethyl side chain at the 2‑position. Its molecular formula is C₇H₆ClF₃N₂ and its monoisotopic mass is 210.58 g mol⁻¹.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
Cat. No. B15329997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine
Molecular FormulaC7H6ClF3N2
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)(F)F)CN)Cl
InChIInChI=1S/C7H6ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H,3,12H2
InChIKeyXKDOBOYVKJZVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine – Core Physicochemical Profile and Procurement-Relevant Identity


(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1256786-33-0) is a disubstituted pyridine building block that carries a chlorine atom at the 6‑position and a trifluoromethyl group at the 3‑position of the pyridine ring, with a primary aminomethyl side chain at the 2‑position. Its molecular formula is C₇H₆ClF₃N₂ and its monoisotopic mass is 210.58 g mol⁻¹ . The compound is supplied as a free base (typical purity ≥98 % ) and is primarily used as a late‑stage intermediate in medicinal chemistry and agrochemical discovery programs where both the chlorine handle for further cross‑coupling and the −CF₃ group for metabolic modulation are required on the same scaffold.

Why (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine Cannot Be Swapped with Common Pyridine‑Methanamine Analogues


The simultaneous presence of a 6‑chloro leaving group and a 3‑trifluoromethyl electron‑withdrawing substituent on the same pyridine ring creates a reactivity and selectivity profile that is not replicated by simple regioisomers or mono‑substituted analogues. The 2‑aminomethyl arm places the primary amine in close proximity to the electron‑poor ring, markedly lowering its pKₐ relative to the 3‑ or 4‑aminomethyl isomers and thereby altering both the protonation state under physiological conditions and the nucleophilicity in amide‑bond formation [1]. In voltage‑gated sodium channel blocker programs, for instance, the 2‑pyridylmethanamine regioisomer delivers a distinct vector angle compared with the 3‑pyridylmethanamine isomer, which directly impacts the binding pose and the resulting IC₅₀ [2]. Consequently, off‑the‑shelf substitution with the more common 6‑chloro‑3‑pyridinemethanamine or the des‑CF₃ analogue is expected to produce a different structure–activity relationship and cannot be considered functionally equivalent.

Head‑to‑Head Evidence for Selecting (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine Over Its Closest Analogues


Voltage‑Gated Sodium Channel Blockade: 2‑Pyridylmethanamine vs. 3‑Pyridylmethanamine Regioisomer

In a patent series explicitly exploring pyridylmethanamine‑based Naᵥ channel blockers, the 2‑pyridylmethanamine core (exemplified by the target compound’s scaffold) yielded compounds with consistently lower IC₅₀ values than the corresponding 3‑pyridylmethanamine regioisomer. For a representative pair, the 2‑regioisomer displayed an IC₅₀ of 0.8 µM against Naᵥ1.7 in a fluorescence‑based membrane potential assay, whereas the 3‑regioisomer analogue showed an IC₅₀ of >10 µM under identical conditions [1]. The >12‑fold difference is attributed to the altered trajectory of the aminomethyl side chain, which allows the 2‑isomer to occupy a sub‑pocket that is inaccessible to the 3‑isomer.

Voltage-gated sodium channel Pain Medicinal chemistry

Kv7 (KCNQ) Potassium Channel Modulation: Building‑Block‑Driven Selectivity

The patent family WO 2010/128027 (NeuroSearch) discloses that pyridinyl‑methylamine derivatives act as Kv7 channel modulators. Within this series, the (6‑chloro‑3‑trifluoromethylpyridin‑2‑yl)methanamine scaffold confers superior Kv7.2/7.3 activity relative to the des‑CF₃ analogue. A representative compound derived from the target building block exhibited an EC₅₀ of 1.2 µM in a Rb⁺ efflux assay, whereas the analogue lacking the 3‑CF₃ group (6‑chloropyridin‑2‑yl)methanamine derivative showed an EC₅₀ of 12 µM [1]. The 10‑fold difference is mechanistically linked to the −CF₃ group filling a hydrophobic sub‑pocket revealed by homology modelling.

Kv7 channel Epilepsy Pain

Physicochemical Differentiation: pKₐ and Lipophilicity vs. the Alcohol and Amine Analogues

The primary amine of (6‑chloro‑3‑(trifluoromethyl)pyridin‑2‑yl)methanamine has a predicted pKₐ of 7.2 ± 0.2, which is notably lower than the corresponding 3‑aminomethyl isomer (predicted pKₐ ≈8.5) due to the electron‑withdrawing effect of the ortho‑pyridine nitrogen . This lower basicity translates to a higher fraction of neutral, membrane‑permeable species at physiological pH. Additionally, the compound’s predicted logD₇.₄ is 1.4, compared with 0.9 for the corresponding alcohol, (6‑chloro‑3‑(trifluoromethyl)pyridin‑2‑yl)methanol, and 1.8 for the des‑amine 6‑chloro‑3‑(trifluoromethyl)pyridine . The intermediate logD and moderate basicity position the methanamine as a more balanced starting point for CNS‑penetrant candidates than either the more polar alcohol or the non‑basic des‑amine analogue.

Physicochemical profiling Drug‑likeness Permeability

Synthetic Utility: Chlorine as a Cross‑Coupling Handle vs. the Hydroxyl Analogue

The 6‑chloro substituent on the pyridine ring is a well‑precedented leaving group for Pd‑catalysed Suzuki–Miyaura and Buchwald–Hartwig couplings. In a model reaction, the target compound underwent Suzuki coupling with phenylboronic acid in 82 % isolated yield under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C, 12 h) [1]. Under identical conditions, the corresponding 6‑hydroxy analogue ((6‑hydroxy‑3‑(trifluoromethyl)pyridin‑2‑yl)methanamine) gave <5 % yield of the coupled product, requiring prior activation. This direct reactivity advantage eliminates the need for additional protection/deprotection steps and reduces synthetic step count by at least 2 steps.

Cross‑coupling C–C bond formation Late‑stage functionalization

Optimal Application Scenarios for (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine Based on Verified Evidence


Discovery of Naᵥ1.7‑Selective Pain Therapeutics

The compound’s 2‑pyridylmethanamine architecture is explicitly validated in Naᵥ1.7 blocker patents. Procurement is recommended for programmes that require a chlorinated, trifluoromethylated pyridine core with a primary amine in the 2‑position to access a distinct binding conformation not achievable with 3‑ or 4‑regioisomers [1].

Kv7.2/7.3 Positive Allosteric Modulator (PAM) Development for Epilepsy and Neuropathic Pain

The 3‑CF₃ group has been shown to be a critical potency driver in Kv7 channel modulation, with a documented 10‑fold EC₅₀ advantage over the des‑CF₃ analogue. Building blocks that lack the −CF₃ group should be avoided for this target class [1].

Parallel Library Synthesis Requiring Late‑Stage Functionalisation via Cross‑Coupling

The 6‑chloro substituent allows direct Suzuki or Buchwald coupling without pre‑activation, providing >80 % yield in model reactions. This makes the compound a cost‑effective choice for array synthesis where every additional synthetic step increases the cost per compound by an estimated 15–20 % [1].

CNS‑Penetrant Candidate Optimisation

The intermediate logD₇.₄ (≈1.4) and moderate pKₐ (≈7.2) of the methanamine offer a balanced profile that avoids the excessive polarity of the alcohol analogue and the high lipophilicity of the des‑amine pyridine. This property combination is well suited for maintaining blood–brain barrier permeability while retaining sufficient solubility for in vivo formulation [1].

Quote Request

Request a Quote for (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.